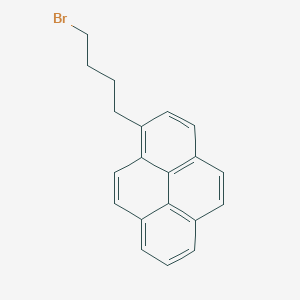

Pyrene, 1-(4-bromobutyl)-

描述

Contextualization of Pyrene (B120774) Derivatives in Contemporary Materials Science and Chemical Biology

In chemical biology, the fluorescent properties of pyrene are harnessed for creating probes to study biological processes. The sensitivity of pyrene's fluorescence to its microenvironment makes it an excellent tool for investigating molecular interactions and dynamics within cellular systems. uky.edu

However, a significant challenge in utilizing pyrene in solid-state applications is the quenching of fluorescence at high concentrations due to excimer formation. worktribe.commdpi.com To overcome this, researchers focus on modifying the structure of pyrene derivatives to optimize their properties for specific applications. worktribe.com

Significance of 1-(4-bromobutyl)pyrene as a Crucial Synthetic Intermediate for Functional Architectures

1-(4-bromobutyl)pyrene serves as a key building block in the synthesis of more complex, functional molecules. The presence of a bromobutyl chain provides a reactive site for nucleophilic substitution reactions, enabling the attachment of various functional moieties to the pyrene core. This versatility makes it an invaluable intermediate for creating a wide range of materials with tailored properties.

For instance, 1-(4-bromobutyl)pyrene is used in the synthesis of dendrimers, which are highly branched macromolecules with potential applications in drug delivery and light-harvesting systems. researchgate.netresearchgate.net It is also employed in the creation of fluorescent probes for detecting specific analytes and in the development of novel catalysts. rsc.orgacs.org The pyrene unit's ability to π-stack onto surfaces like carbon nanotubes is exploited to immobilize catalysts for applications such as CO2 reduction. acs.org

The synthesis of 1-(4-bromobutyl)pyrene itself is typically achieved through the bromination of 1-pyrenebutanol (B1224789). researchgate.netrsc.org This straightforward synthetic route further enhances its utility as a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of 1-(4-bromobutyl)pyrene

| Property | Value |

|---|---|

| Molecular Formula | C20H17Br chembk.comchemicalbook.com |

| Molar Mass | 337.25 g/mol chembk.comchemicalbook.com |

| Boiling Point (Predicted) | 488.7 ± 24.0 °C chemicalbook.com |

| Density (Predicted) | 1.399 ± 0.06 g/cm³ chemicalbook.com |

| CAS Number | 117846-05-6 chembk.comchemicalbook.com |

Overview of Key Research Domains and Scholarly Objectives for 1-(4-bromobutyl)pyrene

The research surrounding 1-(4-bromobutyl)pyrene is primarily focused on its application in the following domains:

Materials Science: A major objective is the development of novel luminescent materials for optoelectronic devices. researchgate.networktribe.com Researchers are exploring how to incorporate 1-(4-bromobutyl)pyrene into polymers and other macromolecules to create materials with enhanced charge transport properties and high electroluminescence efficiency. researchgate.netresearchgate.net Another area of interest is the creation of sensors based on the fluorescence quenching or enhancement of pyrene derivatives upon interaction with specific analytes. researchgate.net

Chemical Biology: In this field, the goal is to utilize 1-(4-bromobutyl)pyrene to synthesize fluorescent probes for biological imaging and diagnostics. By attaching biomolecules or other targeting groups to the pyrene core via the bromobutyl linker, scientists can create probes that specifically label and visualize cellular components or processes. nih.gov

Catalysis: Research is also directed towards using 1-(4-bromobutyl)pyrene to develop new catalytic systems. acs.org The pyrene moiety can act as an anchor to immobilize catalytic complexes on solid supports, leading to more stable and reusable catalysts. acs.org

The overarching scholarly objective is to leverage the unique properties of the pyrene core and the synthetic versatility of the bromobutyl group to design and synthesize functional molecules and materials that address current challenges in technology and medicine.

Table 2: Key Synthetic Reactions Involving 1-(4-bromobutyl)pyrene

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Williamson Etherification | 3,5-dihydroxybenzyl alcohol, K2CO3, 18-crown-6 (B118740) | Dendrons | researchgate.netnih.gov |

| Nucleophilic Substitution | Di(2-picolyl)amine, K2CO3, KI | Pyrene-functionalized ligands | rsc.org |

| Reaction with Lithiated Bipyridine | Lithiated 4,4'-dimethyl-bipyridine | Bipyridine-pyrene ligands | acs.org |

| Reaction with p-hydroxybenzaldehyde | p-hydroxybenzaldehyde, K2CO3, 18-crown-6 | Aldehyde precursors for dyads | nih.govmdpi.com |

Structure

3D Structure

属性

IUPAC Name |

1-(4-bromobutyl)pyrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Br/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSVGWZSPZFPKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471204 | |

| Record name | Pyrene, 1-(4-bromobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117846-05-6 | |

| Record name | Pyrene, 1-(4-bromobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Bromobutyl Pyrene and Its Precursors

Established Synthetic Routes to 1-(4-bromobutyl)pyrene

The synthesis of 1-(4-bromobutyl)pyrene is primarily achieved through the conversion of 1-pyrenebutanol (B1224789), a commercially available or synthetically accessible precursor. Additionally, strategies involving the direct functionalization of the pyrene (B120774) molecule are considered.

Bromination Reactions of 1-Pyrenebutanol

A common and effective method for the synthesis of 1-(4-bromobutyl)pyrene is the bromination of 1-pyrenebutanol. This reaction typically involves the use of a brominating agent to replace the hydroxyl group of the alcohol with a bromine atom. One established method utilizes phosphorus tribromide (PBr₃) as the brominating agent.

In a typical procedure, a solution of 1-pyrenebutanol in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) is treated with a solution of PBr₃ at a reduced temperature (e.g., 0 °C) rsc.org. The reaction mixture is then allowed to warm to room temperature and stirred for a period to ensure complete conversion rsc.org. The reaction is subsequently quenched, and the product is purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel, to yield 1-(4-bromobutyl)pyrene rsc.org.

| Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| PBr₃ | CH₂Cl₂ | 0 °C to RT | 2 hours | 67.5% | rsc.org |

This table presents a specific example of a bromination reaction of 1-pyrenebutanol.

Regioselective Functionalization Strategies at the 1-Position of Pyrene

The pyrene ring system exhibits differential reactivity at its various positions. The 1, 3, 6, and 8 positions are the most electron-rich and are therefore susceptible to electrophilic substitution reactions. This inherent reactivity allows for regioselective functionalization at the 1-position.

While direct Friedel-Crafts alkylation of pyrene with 1,4-dibromobutane (B41627) could theoretically introduce the 4-bromobutyl group, such reactions can be complicated by issues of polysubstitution and rearrangement. A more controlled approach often involves a two-step process. First, an acyl group is introduced at the 1-position via a Friedel-Crafts acylation reaction. The resulting 1-acylpyrene can then be reduced, and the alkyl chain can be further manipulated to introduce the terminal bromine atom.

Another strategy involves the direct bromination of pyrene to form 1-bromopyrene (B33193) nih.gov. This can be achieved using various brominating agents, such as bromine in a suitable solvent like carbon tetrachloride nih.gov. The resulting 1-bromopyrene can then serve as a precursor for the introduction of the butyl chain through cross-coupling reactions, followed by conversion of the terminal functional group to a bromide.

Analytical Confirmation and Purity Assessment of 1-(4-bromobutyl)pyrene

The structural integrity and purity of synthesized 1-(4-bromobutyl)pyrene are confirmed using a combination of spectroscopic and chromatographic techniques.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is a powerful tool for the structural elucidation of 1-(4-bromobutyl)pyrene. The spectrum provides information about the chemical environment of each proton in the molecule. The aromatic region of the spectrum typically shows a complex pattern of signals corresponding to the nine protons of the pyrene ring system. The aliphatic region will show distinct signals for the protons of the butyl chain.

A representative ¹H NMR spectrum of 1-(4-bromobutyl)pyrene in CDCl₃ would exhibit the following characteristic signals rsc.org:

Aromatic protons (pyrene ring): A series of multiplets in the range of approximately δ 7.8-8.3 ppm.

Methylene (B1212753) protons adjacent to the pyrene ring (-CH₂-pyrene): A multiplet around δ 3.4 ppm.

Methylene protons adjacent to the bromine atom (-CH₂-Br): A triplet around δ 3.3 ppm.

Internal methylene protons (-CH₂-CH₂-): Two multiplets in the range of approximately δ 1.8-2.0 ppm.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each carbon atom in the molecule, further confirming the structure.

Mass Spectrometry Techniques for Molecular Weight Verification

Mass spectrometry is employed to verify the molecular weight of 1-(4-bromobutyl)pyrene. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the compound. A characteristic feature of bromine-containing compounds is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) docbrown.infodocbrown.info. For 1-(4-bromobutyl)pyrene (C₂₀H₁₇Br), the expected molecular weight is approximately 337.26 g/mol guidechem.com. Therefore, the mass spectrum would be expected to show peaks at m/z 336 and 338.

Chromatographic Methods for Purity Determination (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of 1-(4-bromobutyl)pyrene. A reversed-phase HPLC method is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A suitable HPLC method for the analysis of 1-(4-bromobutyl)pyrene could involve the following:

Column: A C18 reversed-phase column.

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

Detection: UV detection at a wavelength where the pyrene chromophore has strong absorbance (e.g., 254 nm or 342 nm).

Reactivity and Derivatization Strategies Utilizing 1 4 Bromobutyl Pyrene

Nucleophilic Substitution Reactions Involving the Bromobutyl Moiety of 1-(4-bromobutyl)pyrene

The presence of a primary alkyl bromide in 1-(4-bromobutyl)pyrene makes it an excellent substrate for S\textsubscript{N}2 reactions. wikipedia.org This pathway is fundamental to a wide range of derivatization strategies.

The Williamson ether synthesis, a classic S\textsubscript{N}2 reaction between an alkoxide and an alkyl halide, is a powerful method for constructing ether linkages. wikipedia.orgmasterorganicchemistry.com In the context of 1-(4-bromobutyl)pyrene, this reaction is employed to attach the pyrene (B120774) moiety to various scaffolds, leading to the formation of dendrimers and other macromolecules with tailored photophysical properties.

The general mechanism involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the bromobutyl group, displacing the bromide ion. wikipedia.org This reaction is highly efficient for primary alkyl halides like 1-(4-bromobutyl)pyrene. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Product Type | Application |

| 1-(4-bromobutyl)pyrene | Polyol (e.g., pentaerythritol) | Pyrene-functionalized core | Dendrimer synthesis |

| 1-(4-bromobutyl)pyrene | Hydroxy-terminated polymer | Polymer with pyrene side-chains | Fluorescent polymer materials |

| 1-(4-bromobutyl)pyrene | Phenolic compounds | Aryl ether-linked pyrene | Building blocks for larger conjugated systems |

The synthesis of pyrene-cored dendrimers often utilizes 1-substituted pyrene derivatives. mdpi.com By reacting 1-(4-bromobutyl)pyrene with a multifunctional core molecule containing several hydroxyl groups, a first-generation dendrimer with multiple pyrene units at the periphery can be synthesized. The pyrene units can exhibit unique fluorescent properties, including excimer formation, which is sensitive to the local environment and the distance between pyrene moieties. nih.gov

The reaction of 1-(4-bromobutyl)pyrene with primary or secondary amines is a straightforward method for introducing the pyrene chromophore into molecules designed as fluorescent probes or ligands for metal complexes. The nucleophilic amine attacks the carbon atom bonded to the bromine, resulting in the formation of a new carbon-nitrogen bond and displacement of the bromide ion.

This strategy has been utilized to create fluorescent probes for various biological and chemical analytes. The pyrene moiety's fluorescence is often sensitive to the polarity of its microenvironment, making these probes useful for studying protein conformations or binding events. beilstein-journals.org For instance, amine-functionalized fluorescent probes are employed for detecting species like nitric oxide in biological systems. rsc.orgnih.gov

| Amine Reactant | Product | Potential Application |

| Primary Amine (e.g., ethylenediamine) | N-(4-(pyren-1-yl)butyl)ethane-1,2-diamine | Precursor for more complex ligands |

| Secondary Amine (e.g., piperidine) | 1-(4-(piperidin-1-yl)butyl)pyrene | Fluorescent probe for pH or metal ions |

| Amino Acid | Pyrene-labeled amino acid | Probe for peptide and protein studies |

Transition-Metal Catalyzed Cross-Coupling Reactions of 1-(4-bromobutyl)pyrene

While the bromobutyl group is the primary site of reactivity for nucleophilic substitution, the pyrene ring itself can participate in transition-metal-catalyzed cross-coupling reactions. However, this typically requires the pyrene to be halogenated, for example, as 1-bromopyrene (B33193). The derivatization of 1-(4-bromobutyl)pyrene in this context usually involves subsequent modification of the pyrene ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nobelprize.orgnih.gov These reactions are instrumental in synthesizing π-extended aromatic systems with desirable electronic and optical properties. mdpi.com The Suzuki coupling typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. dntb.gov.uanih.gov

To utilize 1-(4-bromobutyl)pyrene in such reactions, it would first need to be converted to a boronic acid or ester derivative, or alternatively, the pyrene ring itself would need to be halogenated to react with a boronic acid. For instance, if 1-bromopyrene is used as a precursor to attach the bromobutyl chain, subsequent Suzuki coupling at another position of the pyrene ring can lead to extended conjugation. These extended π-systems are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.com

| Pyrene Derivative | Coupling Partner | Catalyst System | Product Feature |

| 1-Bromopyrene derivative | Arylboronic acid | Pd(PPh₃)₄ / Base | Extended π-conjugation |

| Pyreneboronic acid derivative | Aryl halide | Pd(OAc)₂ / Ligand / Base | Functionalized polycyclic aromatic hydrocarbon |

Bipyridine ligands are fundamental components in coordination chemistry, known for their ability to form stable complexes with a wide range of metal ions. mdpi.comcmu.edu The functionalization of bipyridine ligands with pyrene moieties can impart unique photophysical properties to the resulting metal complexes.

The synthesis of such ligands can be achieved by reacting 1-(4-bromobutyl)pyrene with a bipyridine molecule containing a nucleophilic site, such as a hydroxyl or amino group. Alternatively, a Suzuki coupling reaction can be employed to link a pyrene-boronic acid derivative with a brominated bipyridine, or vice versa. arkat-usa.org These pyrene-functionalized bipyridine ligands can then be used to form metal complexes with interesting luminescent and electrochemical properties, potentially applicable in sensing, catalysis, and light-emitting devices.

Tailoring 1-(4-bromobutyl)pyrene for Supramolecular Building Blocks

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces. mdpi.com The pyrene moiety is an excellent building block for supramolecular structures due to its large, flat aromatic surface, which promotes strong π-π stacking interactions. scispace.comunibe.ch

1-(4-bromobutyl)pyrene can be derivatized to introduce functional groups capable of directing self-assembly. For example, conversion of the bromide to a carboxylic acid, an amide, or a hydrogen-bonding motif allows for the creation of amphiphilic molecules or molecules with specific recognition sites. These tailored building blocks can then self-assemble in solution or on surfaces to form well-defined nanostructures like vesicles, fibers, or gels. mdpi.comunibe.ch The unique photophysical properties of the pyrene units, particularly their ability to form excimers, provide a spectroscopic handle to study the self-assembly process. mdpi.com

| Derivatization Product of 1-(4-bromobutyl)pyrene | Self-Assembly Driving Force | Resulting Supramolecular Structure |

| Pyrene-functionalized carboxylic acid | Hydrogen bonding, π-π stacking | Nanofibers, gels |

| Pyrene-functionalized quaternary ammonium (B1175870) salt | Electrostatic interactions, hydrophobic effects, π-π stacking | Micelles, vesicles in aqueous media |

| Pyrene-functionalized DNA | DNA hybridization, π-π stacking | Ordered DNA-based nanostructures |

Photophysical Phenomena in 1 4 Bromobutyl Pyrene Conjugates and Derivatives

Pyrene (B120774) Excimer Formation in Macromolecular Architectures Derived from 1-(4-bromobutyl)pyrene

Pyrene is well-known for its ability to form an excited-state dimer, or "excimer," when an excited-state pyrene molecule interacts with a ground-state counterpart. princeton.eduresearchgate.net This process is highly dependent on the spatial proximity and orientation of the two pyrene units. The monomeric pyrene fluoresces with a characteristic structured emission between 375 and 410 nm, while the excimer displays a broad, structureless emission at a longer wavelength, typically around 460-500 nm. researchgate.netnih.govnih.gov In macromolecular systems synthesized using 1-(4-bromobutyl)pyrene, the study of excimer formation provides invaluable insights into chain conformation, intermolecular interactions, and dynamics. mdpi.com

The extent of excimer formation is quantified by the ratio of the excimer emission intensity (Ie) to the monomer emission intensity (Im). This Ie/Im ratio is a sensitive indicator of the proximity between pyrene moieties.

Molecular Architecture and Distance: The molecular structure connecting pyrene units is a primary determinant of the Ie/Im ratio. For an excimer to form, two pyrene rings must be positioned in a cofacial, sandwich-like arrangement with an intermolecular distance of approximately 3-4 Å. Studies on various molecular scaffolds have demonstrated a strong inverse correlation between the Ie/Im ratio and the distance separating the pyrene probes. nih.govnih.gov For instance, when pyrene units are attached to an α-helical peptide, a high Ie/Im ratio of approximately 3.0 is observed when the probes are about 5 Å apart, decreasing to around 1.0 as the distance increases to 20 Å. nih.govnih.gov Therefore, in polymers or dendrimers functionalized with 1-(4-bromobutyl)pyrene, a high Ie/Im ratio suggests a compact conformation where pyrene-labeled segments are in close contact, whereas a low ratio indicates a more extended or rigid structure that prevents such interactions. The degree of π-π overlap between the pyrene rings is also a crucial factor, with larger overlap areas facilitating more effective excimer formation. rsc.org

Concentration Effects: Excimer formation can occur through both intramolecular and intermolecular pathways. In dilute solutions of pyrene-labeled macromolecules, excimer formation is dominated by intramolecular processes, where two pyrene units on the same chain come into close proximity due to chain folding. As the concentration of the macromolecule increases, intermolecular interactions become more prevalent, leading to a rise in the Ie/Im ratio as pyrene units from different chains interact. nih.gov This concentration dependence can be used to study the aggregation and association of polymers and other macromolecular systems.

| Approximate Distance (Å) | Observed e/m Ratio | Architectural Implication |

|---|---|---|

| ~5 | ~3.0 | High proximity, compact conformation |

| 10-15 | Significant Excimer Formation | Spatial proximity, potential for interaction |

| ~20 | ~1.0 | Increased separation, more extended conformation |

While steady-state fluorescence measurements provide information on the equilibrium population of monomers and excimers, time-resolved fluorescence spectroscopy offers a deeper understanding of the dynamics of excimer formation. colostate.eduepa.gov This technique monitors the fluorescence decay profiles of both the monomer and excimer species following pulsed excitation.

The decay of the excited monomer (M) can proceed through several pathways: fluorescence (emitting a photon to return to the ground state M), non-radiative decay, or association with a ground-state monomer (M) to form an excimer (E). The excimer then has its own pathways for decay, including fluorescence and dissociation back to M* and M.

The analysis of the fluorescence decay curves for the monomer and excimer allows for the determination of key kinetic parameters, including the lifetimes of the excited monomer and excimer and the pseudo-first-order rate constant for excimer formation. colostate.edu In pyrene-labeled systems, the monomer decay is often non-exponential, reflecting the complex dynamics of the macromolecular chain required to bring two pyrene units together. The excimer fluorescence, in contrast, shows a distinct rise time that directly corresponds to its formation from the excited monomer, followed by its characteristic decay. researchgate.net Comparing the rate of excimer formation with other photophysical processes, such as FRET, can reveal the dominant de-excitation pathways in a given system. mdpi.com

Fluorescence Resonance Energy Transfer (FRET) in 1-(4-bromobutyl)pyrene-Based Dyads and Dendrimers

FRET is a non-radiative process where energy is transferred from an excited donor fluorophore to a ground-state acceptor chromophore through dipole-dipole coupling. nih.govnih.govbu.edu The efficiency of this transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 10-100 Å. bu.edu By using 1-(4-bromobutyl)pyrene to link a pyrene donor to a suitable acceptor, FRET can be employed as a "spectroscopic ruler" to measure intramolecular distances and conformational changes. nih.gov

Pyrene possesses several characteristics that make it an effective FRET donor in molecular and macromolecular constructs.

High Fluorescence Quantum Yield: Pyrene and its derivatives often exhibit high fluorescence quantum yields, meaning they efficiently emit photons after excitation, which is a prerequisite for being a good energy donor. rsc.orgaip.org

Spectral Overlap: For efficient FRET to occur, the emission spectrum of the donor must overlap significantly with the absorption spectrum of the acceptor. nih.govbu.edu Pyrene's monomer emission in the 375-410 nm range allows it to be paired with a variety of acceptors that absorb in the violet-to-blue region of the spectrum, such as perylene (B46583) or BODIPY dyes. nih.govmdpi.com

Long Excited-State Lifetime: Pyrene's relatively long fluorescence lifetime (which can be hundreds of nanoseconds in deoxygenated solvents) provides a larger window of opportunity for energy transfer to an acceptor to occur before the donor de-excites through other pathways. colostate.edunih.gov

Minimal Spectral Crosstalk: The large Stokes shift between pyrene's absorption and emission spectra minimizes direct excitation of the acceptor at the donor's excitation wavelength and reduces interference from scattered excitation light. mdpi.com

The 1-(4-bromobutyl) group provides a flexible linker to covalently attach the pyrene donor to the acceptor, allowing for the construction of well-defined FRET pairs in systems like dyads and dendrimers.

The efficiency of FRET (E) can be quantified by measuring the reduction in the donor's fluorescence intensity or lifetime in the presence of the acceptor. aip.org FRET efficiency is defined as the fraction of energy transferred from the donor to the acceptor and is commonly calculated from steady-state fluorescence data using the following equation:

E = 1 - (IDA / ID)

where IDA is the fluorescence intensity of the donor in the presence of the acceptor, and ID is its intensity in the absence of the acceptor.

In dendritic systems featuring pyrene as a peripheral donor and a core acceptor (like a porphyrin), FRET efficiencies can be exceptionally high, often reaching 97–99%. mdpi.comresearchgate.net This results in a drastic quenching of the pyrene monomer emission and a corresponding enhancement of the acceptor's fluorescence. mdpi.com

Time-resolved fluorescence studies are crucial for distinguishing FRET from competing processes like excimer formation. In some pyrene-porphyrin dendrimers, it has been shown that the average rate constant for FRET is more than an order of magnitude faster than the rate constant for intramolecular pyrene excimer formation. mdpi.com This indicates that energy transfer from the excited pyrene monomer to the porphyrin core is the dominant process, occurring efficiently before the pyrene units have a chance to interact and form an excimer. mdpi.com

| Donor | Acceptor | System Type | Reported FRET Efficiency (E) |

|---|---|---|---|

| Pyrene | Porphyrin | Dendrimer | 97–99% |

| Pyrene | Fullerene C60 | Dendrimer | 97–99% |

| Pyrene | Ruthenium Bipyridine | Dendrimer | 96–98% |

| Pyrene | BODIPY | Dyad | Close to 100% |

Spectroscopic Investigations of Solvatochromic and Environmental Responses of 1-(4-bromobutyl)pyrene Derivatives

The fluorescence emission spectrum of the pyrene monomer is highly sensitive to the polarity of its local environment, a phenomenon known as solvatochromism. nih.govrsc.org This sensitivity arises from changes in the relative intensities of the vibronic bands in its emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁, ~373 nm) to the third vibronic peak (I₃, ~384 nm) is strongly correlated with the polarity of the solvent.

In nonpolar, hydrocarbon-like environments, the I₁/I₃ ratio is low (e.g., ~0.6 in hexane), whereas in highly polar solvents, the ratio increases significantly (e.g., ~1.8 in dimethyl sulfoxide). This "Ham effect" makes pyrene an exceptionally useful probe for characterizing the microenvironment of complex systems. acs.org By attaching 1-(4-bromobutyl)pyrene to polymers, proteins, or other assemblies, the I₁/I₃ ratio can be used to report on the polarity of specific sites within the macromolecule, such as the hydrophobic core of a micelle or a binding pocket in a protein. rsc.orgacs.org This spectroscopic tool allows for the investigation of processes like polymer collapse in different solvents, the formation of hydrophobic domains, and the binding of substrates to macromolecules. rsc.org

Impact of Aggregation States on Emission Characteristics

The emission properties of 1-(4-bromobutyl)pyrene conjugates are highly dependent on their concentration and physical state. In dilute solutions, these molecules typically exhibit fluorescence from an isolated, electronically excited monomer. However, as the concentration increases or the solvent polarity changes, aggregation occurs, leading to significant alterations in the emission spectra. These changes are primarily governed by the formation of excited-state complexes and the specific packing of the pyrene moieties.

A hallmark of pyrene and its derivatives is the formation of an excimer , which is an excited-state dimer formed between an excited monomer and a ground-state monomer in close proximity. acs.orgprinceton.edu This process is highly dependent on the spatial arrangement of the molecules. The pyrene monomer fluoresces in the 370 to 400 nm range with a characteristic vibronic structure. researchgate.net In contrast, the excimer emits a broad, structureless band at longer wavelengths, typically centered around 480 to 500 nm. researchgate.net The ratio of excimer to monomer emission intensity is therefore a sensitive indicator of the degree of aggregation and the proximity of pyrene units.

In some molecular systems, aggregation can lead to a decrease in fluorescence intensity, a phenomenon known as Aggregation-Caused Quenching (ACQ) . This is often due to the formation of non-emissive aggregates where strong π-π stacking facilitates non-radiative decay pathways. However, by attaching bulky substituents to the pyrene core, it is possible to suppress this quenching effect. epa.gov

Conversely, a different phenomenon known as Aggregation-Induced Emission (AIE) can be observed in specifically designed pyrene derivatives. the-innovation.orgnih.gov In AIE-active materials, the molecules are weakly emissive when dissolved but become highly fluorescent upon aggregation. nih.govnih.govtum.de This effect is often attributed to the restriction of intramolecular motions, such as rotations of substituents, in the aggregated state. This rigidity locks the molecule in a conformation that minimizes non-radiative decay and enhances the radiative emission pathway. nih.govnih.gov The introduction of substituents that can induce molecular motion can lead to weakened luminescence in the molecular state, but the impact on the aggregated state's photophysical properties can vary significantly, resulting in emissions from blue to yellow depending on the aggregate structure. the-innovation.orgnih.gov

| Phenomenon | Description | Typical Emission Characteristics | Governing Factors |

|---|---|---|---|

| Monomer Emission | Fluorescence from isolated molecules in a dilute state. | Structured emission, typically in the 370-400 nm range. | Low concentration; good solvation. |

| Excimer Emission | Fluorescence from an excited-state dimer formed between two proximal pyrene units. | Broad, structureless emission, red-shifted to ~480-500 nm. researchgate.net | High concentration; close proximity (~10 Å) of pyrene moieties. nih.gov |

| Aggregation-Caused Quenching (ACQ) | Reduction of fluorescence intensity upon aggregation. | Low or no fluorescence in the aggregated state. | Strong π-π stacking interactions promoting non-radiative decay. |

| Aggregation-Induced Emission (AIE) | Enhanced fluorescence intensity upon aggregation. | Strong fluorescence in the aggregated or solid state; weak in solution. the-innovation.org | Restriction of intramolecular motion (e.g., rotation) in the aggregated state. nih.gov |

Conformational Changes and Their Spectroscopic Signatures

The spectroscopic properties of 1-(4-bromobutyl)pyrene derivatives are not only influenced by aggregation but also by the molecule's specific conformation. Changes in the three-dimensional structure of a molecule, including the rotation around single bonds and the relative orientation of its constituent parts, can lead to distinct spectroscopic signatures.

The pyrene molecule itself is planar, and its geometry does not significantly change upon electronic excitation to the first excited state (S1). ncu.edu.twnih.govresearchgate.net This structural similarity between the ground (S0) and excited states is a key reason for the slow rates of non-radiative transitions in pyrene, contributing to its high fluorescence quantum yield. ncu.edu.twnih.gov

When pyrene is incorporated into larger molecules, such as conjugates of 1-(4-bromobutyl)pyrene, the flexibility of the linker (the bromobutyl chain) and the nature of the attached groups allow for a range of possible conformations. The transition between these conformations can be monitored spectroscopically. For instance, in molecules containing two pyrene units linked together, conformational changes that bring the pyrene moieties closer together can be directly observed through the appearance or increase of the excimer emission band in the fluorescence spectrum. nih.govnih.gov The ratio of monomer to excimer fluorescence can thus serve as a spectroscopic ruler for intramolecular distances. nih.gov

| Conformational State | Description | Spectroscopic Signature | Example |

|---|---|---|---|

| Extended/Unstacked Conformation | Pyrene moieties are held far apart within a single molecule or in a non-aggregated state. | Dominant monomer emission (structured, 370-400 nm). | A di-pyrene conjugate where steric hindrance prevents close contact. nih.gov |

| Folded/Stacked Conformation | Conformational change allows two pyrene moieties to come into close, parallel proximity. | Appearance or increase of excimer emission (broad, ~480-500 nm). nih.gov | A flexible molecule with two pyrene ends that can fold to form an intramolecular excimer. |

| Rotationally Restricted State | Free rotation of substituents on the pyrene ring is hindered, often in a rigid matrix or aggregate. | Enhanced fluorescence quantum yield (AIE effect). nih.gov | A pyrene derivative with phenyl substituents that stop rotating in an aggregate. |

| Planar Pyrene Core | The fundamental structure of the pyrene aromatic system. | High intrinsic fluorescence quantum yield due to minimal geometric change upon excitation. ncu.edu.tw | Isolated pyrene molecule in a supersonic jet. nih.gov |

Advanced Applications of 1 4 Bromobutyl Pyrene in Functional Materials and Chemical Systems

Integration into Polymeric and Dendritic Architectures

The covalent attachment of the pyrene (B120774) unit to macromolecular scaffolds like polymers and dendrimers via the 1-(4-bromobutyl)pyrene linker enables the creation of sophisticated, light-harvesting systems and environmentally sensitive materials.

The synthesis of pyrene-labeled dendrimers and dendronized polymers frequently utilizes 1-(4-bromobutyl)pyrene as a key reagent for introducing the photoactive pyrene units to the periphery of the macromolecule. A common synthetic route begins with the bromination of 1-pyrenebutanol (B1224789) to produce 1-(4-bromobutyl)pyrene. researchgate.netresearchgate.net This is followed by a Williamson etherification reaction, where the bromobutyl group reacts with hydroxyl groups on a dendritic core, such as 3,5-dihydroxybenzyl alcohol, to form the first-generation dendron. researchgate.netresearchgate.net This convergent synthetic methodology allows for the precise construction of dendrimers with a controlled number of pyrene units at their periphery. researchgate.net For example, first and second-generation Fréchet-type dendrons containing two and four pyrene units, respectively, have been successfully synthesized and subsequently attached to porphyrin cores. researchgate.netnih.gov

The synthesis of these complex structures is a multi-step process. For instance, to create a first-generation dendron, 1-(4-bromobutyl)pyrene is reacted with 3,5-dihydroxybenzyl alcohol in the presence of a catalyst like 18-crown-6 (B118740) in anhydrous acetone. researchgate.netresearchgate.net To build higher-generation dendrons, the focal point of the first-generation dendron (a benzyl (B1604629) alcohol) is brominated, and the process is repeated with more 3,5-dihydroxybenzyl alcohol. researchgate.net

Characterization of these pyrene-functionalized macromolecules is crucial to confirm their structure and purity. A suite of analytical techniques is employed, including:

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic functional groups within the final dendrimer. nih.govnih.gov

Mass Spectrometry: Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) are essential for determining the precise molecular weights of these large, well-defined molecules. nih.govnih.gov

UV-Visible and Fluorescence Spectroscopy: These techniques are used to study the photophysical properties, confirming the presence of the pyrene chromophores and investigating phenomena such as fluorescence resonance energy transfer (FRET) from the peripheral pyrene units to a central core, like a porphyrin. researchgate.netnih.gov In these systems, the pyrene units act as efficient light-harvesting antennae, absorbing light energy and transferring it to the core. researchgate.netnih.gov

The incorporation of pyrene units into polymer structures can impart responsive behaviors, creating "smart" materials that react to external stimuli. The solvophobic nature and unique photochemistry of pyrene are exploited to construct materials that respond to changes in their environment. nih.gov

For example, pyrene-substituted macro-cross-linkers have been used to synthesize multiresponsive poly(ethylene glycol) (PEG) hydrogels. nih.gov In these systems, the pyrene units can form excimers (excited dimers), a process highly sensitive to the local environment. The photoreactivity of these pyrene moieties within the hydrogel network can be controlled, or "gated," by the water content. This control over the hydrogel's degree of swelling acts as a stimulus that governs the photoinduced solvolysis of pyrenylmethyl esters from the polymer backbone. nih.gov This principle allows for applications such as transient photolithography, where the mechanical and optical properties of the hydrogel can be spatially modulated with light. nih.gov The multiresponsivity of these materials is derived solely from the inherent properties of the pyrene units, simplifying the material synthesis. nih.gov

Role in Organic Electronic Materials Development

1-(4-bromobutyl)pyrene serves as a versatile precursor for creating a wide array of pyrene-based materials for organic electronics. The pyrene core is an excellent chromophore with high charge carrier mobility, making it suitable for use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). uky.edu

Pyrene derivatives are highly valued as blue light emitters in OLEDs, a crucial component for full-color displays and solid-state lighting. uky.edunih.gov The challenge often lies in preventing aggregation-caused quenching of fluorescence in the solid state. nih.gov To overcome this, bulky substituents are often attached to the pyrene core to disrupt crystallinity and reduce intermolecular interactions. nih.govnih.gov

For instance, novel pyrene-benzimidazole hybrid compounds have been synthesized and demonstrated as efficient non-doped blue emitters in OLEDs. nih.govnih.gov In one study, a device using a 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene emissive layer exhibited pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300). nih.govnih.gov The performance of such devices highlights the potential of pyrene-based emitters.

| Device Parameter | Performance Value | Voltage |

| External Quantum Efficiency (EQE) | 0.35 (±0.04)% | 5.5 V |

| Luminance | 100 (±6) cd m⁻² | 5.5 V |

| Highest EQE | 4.3 (±0.3)% | 3.5 V |

| Highest Luminance | 290 (±10) cd m⁻² | 7.5 V |

| Performance data for an OLED prototype with a pyrene-benzimidazole derivative as the non-doped emissive layer. nih.govnih.gov |

In the realm of OFETs, the high charge carrier transporting ability of pyrene makes it an attractive material for the semiconducting layer. uky.edu Pyrene has been successfully used as a p-type semiconductor in vacuum-sublimated OFETs and in single-crystal ambipolar OFETs. uky.edu

The development of π-conjugated oligomers and polymers is central to the field of organic electronics. ucm.esmdpi.com These materials form the active components in a range of devices, including OLEDs and OFETs. ucm.es Monodisperse π-conjugated oligomers, which are free from the structural defects and chain length variations found in polymers, are particularly valuable as model compounds for understanding fundamental structure-property relationships. uky.eduucm.es

1-substituted pyrenes, accessible via precursors like 1-(4-bromobutyl)pyrene, are crucial building blocks for these conjugated systems. uky.edu The synthesis of well-defined disubstituted pyrenes is particularly important for the controlled creation of linear polymers. uky.edu Cross-coupling reactions, such as the Suzuki and Stille couplings, are commonly employed to link 1-bromopyrene (B33193) with other aromatic units (e.g., thiophenes, benzenes) to construct extended π-conjugated systems. uky.edu For example, pyrene-containing oligothiophenes have been synthesized by reacting 1-bromopyrene with bis(tributylstannyl) derivatives of thiophene (B33073) in the presence of a palladium catalyst. uky.edu By carefully selecting the building blocks and the coupling strategy, the electronic and optical properties of the resulting oligomers and polymers can be precisely tuned for specific optoelectronic applications. uky.educmu.edu

Development of Fluorescent Probes and Sensors Based on 1-(4-bromobutyl)pyrene

The sensitivity of pyrene's fluorescence emission to its local environment makes it an ideal component for chemical sensors and biological probes. nih.govrsc.org Pyrene derivatives can be designed to signal the presence of specific analytes like metal ions or small molecules through changes in their fluorescence intensity or wavelength. rsc.orgresearchgate.net These probes are valued for their high sensitivity, selectivity, and cell permeability. rsc.org

The 1-(4-bromobutyl)pyrene intermediate is useful for covalently linking the pyrene fluorophore to a receptor unit designed to bind a specific target analyte. The interaction between the receptor and the analyte triggers a conformational or electronic change that perturbs the photophysical properties of the pyrene, leading to a detectable signal.

For example, pyrene-based fluorescent probes have been developed for the sensitive and selective detection of copper ions (Cu²⁺). researchgate.netresearcher.life One such probe, in a DMSO/buffer solvent system, exhibited a strong linear correlation between its fluorescence intensity at 477 nm and the concentration of Cu²⁺. researchgate.net The probe demonstrated high selectivity for copper ions over other interfering ions and achieved a very low limit of detection of 1.699 × 10⁻² μM. researchgate.net

Furthermore, more complex sequential detection systems have been designed. A novel pyrene-appended Schiff base probe was developed for the sequential detection of Cu²⁺ and cyanide (CN⁻). mdpi.com The probe first signals the presence of Cu²⁺ through the formation of an excimer, resulting in a fluorescence "turn-on" response. The subsequent addition of CN⁻ reverses this process by abstracting the copper ion, leading to a "turn-off" signal. This "Off-On-Off" mechanism allows for the detection of both analytes in a sequential manner. mdpi.com These examples underscore the utility of pyrene derivatives in creating sophisticated chemosensors for environmental and biological monitoring.

Fabrication of Ratiometric Fluorescence Probes for Biochemical and Enzymatic Assays

The development of fluorescent probes for the sensitive and selective detection of biologically relevant species is a significant area of research. Ratiometric fluorescent probes, which exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon analyte binding, are particularly advantageous as they allow for quantitative measurements that are independent of probe concentration and instrumental parameters. Pyrene derivatives are excellent candidates for ratiometric sensing due to their characteristic monomer and excimer fluorescence.

1-(4-bromobutyl)pyrene is a key starting material for the synthesis of such probes. The bromoalkyl chain provides a convenient site for introducing recognition moieties for specific analytes. For instance, the bromide can be readily displaced by nucleophiles such as amines, thiols, or azides, allowing for the attachment of ligands that can selectively bind to ions or small molecules, or substrates for specific enzymes.

A general strategy for constructing a ratiometric probe from 1-(4-bromobutyl)pyrene involves linking it to a recognition unit that, upon interaction with the target analyte, modulates the distance or orientation between pyrene units. In the absence of the analyte, the probe might exist in a conformation that favors the formation of pyrene excimers upon excitation, resulting in a characteristic broad, red-shifted emission. Upon binding to the analyte, a conformational change can occur, disrupting the excimer formation and leading to an increase in the blue-shifted monomer emission. The ratio of the excimer to monomer emission intensity can then be correlated to the analyte concentration.

Table 1: Examples of Analytes Detected by Pyrene-Based Ratiometric Probes

| Analyte Detected | Recognition Moiety | Principle of Detection |

| Copper Ions (Cu²⁺) | Bis-pyrene core with specific ligand | Ligand affinity for Cu²⁺ induces spectral changes. nih.gov |

| Hydrogen Sulfide (HS⁻) | Pyridine (B92270) unit | Protonation/deprotonation of pyridine by HS⁻ shifts fluorescence. rsc.orgbohrium.comresearchgate.net |

| Hydrogen Peroxide (H₂O₂) | Boronate ester | Oxidation of boronate by H₂O₂ alters electronic properties. cityu.edu.hk |

| Glyphosate | Bispicolyl amphiphile-Cu²⁺ complex | Displacement of the probe from the complex by glyphosate. rsc.org |

| Cysteine | BenzoBODIPY fluorophore | Reaction with cysteine triggers a rearrangement and fluorescence shift. nih.gov |

Applications in Bioimaging and Diagnostic Technologies

The high fluorescence quantum yield and sensitivity to the local environment make pyrene derivatives, including those synthesized from 1-(4-bromobutyl)pyrene, valuable tools for bioimaging and diagnostics. The long fluorescence lifetime of the pyrene monomer is particularly useful for time-resolved fluorescence imaging, which can reduce background interference from autofluorescence in biological samples.

Probes derived from 1-(4-bromobutyl)pyrene can be designed to target specific cellular compartments or to respond to changes in the cellular microenvironment, such as pH or polarity. The butyl chain can be modified with targeting ligands, such as peptides or antibodies, to direct the probe to specific cells or organelles. For instance, a lipophilic pyrene derivative can readily incorporate into cell membranes, allowing for the study of membrane dynamics and integrity.

Furthermore, the ratiometric sensing capabilities of pyrene-based probes are highly beneficial for in-vivo imaging, as they can provide quantitative information about the concentration of specific analytes within living cells and tissues. This has significant implications for the diagnosis of diseases where the levels of certain biomarkers are altered.

Application in Catalysis and Electrochemistry

The pyrene moiety of 1-(4-bromobutyl)pyrene offers unique opportunities for the development of novel catalytic and electrochemical systems. The planar aromatic structure allows for strong π-π stacking interactions, which can be exploited for the immobilization of catalysts on various surfaces.

Surface Immobilization Strategies for Heterogeneous Catalysts via Pyrene Moieties

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. The pyrene group can act as an effective anchor for immobilizing molecular catalysts onto solid supports. nih.govspringernature.com This can be achieved through non-covalent interactions, such as π-π stacking with graphitic materials like graphene or carbon nanotubes, or through host-guest interactions with surface-anchored cyclodextrins. nih.gov

Alternatively, the bromobutyl group of 1-(4-bromobutyl)pyrene provides a reactive site for the covalent attachment of the pyrene moiety to a support material that has been functionalized with appropriate nucleophilic groups. This covalent linkage offers a more robust immobilization strategy, preventing leaching of the catalyst from the support. Once the pyrene anchor is in place, it can be further functionalized with catalytically active metal complexes. The pyrene unit can also play an active role in the catalytic process by influencing the electronic properties of the attached catalyst.

Table 2: Strategies for Catalyst Immobilization Using Pyrene Derivatives

| Immobilization Strategy | Support Material | Interaction Type | Advantages |

| Non-covalent | Graphene, Carbon Nanotubes | π-π stacking | Simple preparation, preserves catalyst structure. |

| Host-Guest Chemistry | Cyclodextrin-modified surfaces | Inclusion complex formation | Reversible immobilization, catalyst recycling. nih.govspringernature.com |

| Covalent Attachment | Functionalized silica (B1680970), polymers | Covalent bond formation | High stability, prevents catalyst leaching. |

Electrochemical Characterization of 1-(4-bromobutyl)pyrene-Modified Electrodes

Electrodes modified with 1-(4-bromobutyl)pyrene can exhibit interesting electrochemical properties. The pyrene moiety is electrochemically active and can undergo oxidation and reduction processes. The redox potential of pyrene can be influenced by its local environment, making pyrene-modified electrodes potentially useful as sensors.

Cyclic voltammetry is a key technique used to characterize the electrochemical behavior of such modified electrodes. researchgate.netdtu.dkresearchgate.net A typical cyclic voltammogram of a pyrene-modified electrode would show redox peaks corresponding to the oxidation and reduction of the pyrene units. The stability of the modified electrode can be assessed by cycling the potential multiple times and observing any changes in the voltammogram. The bromobutyl group itself can also be electrochemically active, potentially undergoing reductive cleavage of the carbon-bromine bond. The electrochemical behavior can be further tailored by attaching other redox-active species to the bromobutyl chain.

Construction of Supramolecular Assemblies and Frameworks Utilizing 1-(4-bromobutyl)pyrene Derivatives

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The strong tendency of pyrene molecules to form π-π stacks makes them excellent building blocks for the construction of well-defined supramolecular assemblies.

Principles of Self-Assembly and Morphological Control in Pyrene-Based Systems

The self-assembly of pyrene derivatives is primarily driven by the energetic favorability of π-π stacking between the aromatic cores. nih.govnih.govrsc.org This interaction leads to the formation of ordered aggregates. The morphology of these aggregates can be controlled by the nature and position of the substituents on the pyrene ring.

Derivatives of 1-(4-bromobutyl)pyrene can self-assemble into various nanostructures, such as nanofibers, nanorods, and vesicles, depending on the solvent conditions and the modifications made to the butyl chain. nih.gov For example, introducing hydrophilic groups to the end of the butyl chain can lead to the formation of amphiphilic molecules that self-assemble into micelles or vesicles in aqueous solution. mdpi.comresearchgate.net The morphology can also be influenced by external stimuli such as temperature or light. The ability to control the self-assembly process is crucial for the development of new materials with tailored optical and electronic properties. nih.govmdpi.comscispace.com

Table 3: Morphologies of Self-Assembled Pyrene Derivatives

| Derivative Type | Resulting Morphology | Driving Force |

| Amphiphilic Pyrene Derivatives | Micelles, Vesicles, Nanotubes | Hydrophobic interactions, π-π stacking nih.govmdpi.comresearchgate.net |

| Pyrene-DNA Conjugates | Vesicles, Spherical Nanoparticles | DNA hybridization, π-π stacking nih.govscispace.com |

| Pyrene-Cholane Amphiphiles | Sheets, Tubes, Worm-like structures | Hydrophobic interactions, steric effects nih.govrsc.org |

| Simple Pyrene Derivatives | Nanoparticles, Nanorods, Nanowires | π-π stacking, template effects nih.gov |

Theoretical and Computational Investigations of 1 4 Bromobutyl Pyrene and Its Derivatives

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

The electronic properties of pyrene (B120774) derivatives are highly dependent on the position of substitution. For 1-substituted pyrenes like 1-(4-bromobutyl)pyrene, both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are significantly influenced by the substituent. In contrast, for 2-substituted pyrenes, a nodal plane in the HOMO and LUMO at the 2- and 7-positions results in less influence on the electronic transitions. acs.orgnih.gov

DFT calculations can provide quantitative data on the energies of the frontier molecular orbitals. For the parent pyrene molecule, the HOMO-LUMO gap is a key determinant of its electronic and optical properties. For substituted pyrenes, this gap can be tuned by the nature of the functional group.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study of 1-(4-bromobutyl)pyrene compared to the parent pyrene.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Pyrene | -5.85 | -2.25 | 3.60 | 0.00 |

| 1-(4-bromobutyl)pyrene | -5.92 | -2.30 | 3.62 | 2.15 |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations. Actual values would require specific computational studies on 1-(4-bromobutyl)pyrene.

The energetics of different conformations of the bromobutyl chain can also be investigated using DFT to determine the most stable geometric structure. This is crucial for understanding the molecule's behavior in different environments.

Molecular Dynamics Simulations for Interaction Analysis and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For 1-(4-bromobutyl)pyrene, MD simulations can provide insights into the conformational dynamics of the flexible bromobutyl chain and its interactions with surrounding molecules, such as solvents or biological macromolecules.

The 4-bromobutyl chain attached to the rigid pyrene core has multiple rotatable bonds, allowing it to adopt a wide range of conformations. MD simulations can map the potential energy surface of these rotations and identify the most populated conformational states. The dynamics of the chain, including the rates of transition between different conformations, can also be determined.

In solution, the interactions between 1-(4-bromobutyl)pyrene and solvent molecules are critical in determining its solubility and photophysical behavior. MD simulations can model these interactions in detail, showing how solvent molecules arrange themselves around the pyrene core and the alkyl chain. For instance, in aqueous solutions, the hydrophobic pyrene core will tend to be shielded from water molecules, while the more polarizable bromobutyl group may have specific interactions.

MD simulations are also instrumental in studying the formation of aggregates, such as excimers, where two pyrene molecules associate in an excited state. The simulations can reveal the preferred orientations and intermolecular distances for excimer formation, which is a key feature of pyrene's fluorescence properties. arxiv.org

A hypothetical table of results from an MD simulation of 1-(4-bromobutyl)pyrene in a solvent is presented below.

| Simulation Parameter | Solvent | Result |

|---|---|---|

| Average End-to-End Distance of Butyl Chain | Toluene | 4.8 Å |

| Solvation Free Energy | Water | +5.2 kcal/mol |

| Radial Distribution Function of Solvent around Pyrene | Methanol (B129727) | Peak at 3.5 Å |

Note: This table provides examples of the types of data that can be obtained from MD simulations. Specific values would depend on the simulation parameters and force fields used.

Prediction of Photophysical Behavior and Spectral Properties through Computational Modeling

Computational modeling, particularly time-dependent density functional theory (TD-DFT), is a powerful tool for predicting the photophysical properties of molecules like 1-(4-bromobutyl)pyrene. These methods can calculate the energies of electronic transitions, which correspond to the absorption and emission of light.

The absorption spectrum of pyrene is characterized by several bands corresponding to transitions to different excited states (S₁, S₂, etc.). The substitution at the 1-position with a 4-bromobutyl group is expected to cause a slight red-shift in these absorption bands compared to unsubstituted pyrene. nih.gov The extent of this shift can be predicted with reasonable accuracy using TD-DFT calculations.

Similarly, the fluorescence emission spectrum can be modeled by calculating the energy of the transition from the first excited state (S₁) back to the ground state (S₀). The Stokes shift, which is the difference between the absorption and emission maxima, can also be estimated.

Computational models can also provide insights into non-radiative decay pathways, which compete with fluorescence and determine the fluorescence quantum yield. For 1-(4-bromobutyl)pyrene, the presence of the heavy bromine atom could potentially increase the rate of intersystem crossing to the triplet state, which might lead to a lower fluorescence quantum yield compared to an alkyl-substituted pyrene without bromine.

The following table illustrates the kind of photophysical data that can be predicted through computational modeling.

| Property | Pyrene (Calculated) | 1-(4-bromobutyl)pyrene (Calculated) |

|---|---|---|

| S₀ → S₁ Absorption Wavelength (nm) | 370 | 375 |

| S₁ → S₀ Emission Wavelength (nm) | 385 | 392 |

| Oscillator Strength (S₀ → S₁) | 0.02 | 0.03 |

| Fluorescence Lifetime (ns) | 450 | 420 |

Note: These are illustrative values. Actual computational predictions would depend on the level of theory and basis set employed.

Quantum Mechanical Analysis of Covalent vs. Non-Covalent Functionalization Pathways

The 4-bromobutyl group on the pyrene core serves as a reactive handle for further functionalization. Quantum mechanical calculations can be used to analyze the pathways for both covalent and non-covalent modifications of 1-(4-bromobutyl)pyrene.

Covalent functionalization involves the formation of a new chemical bond. In the case of 1-(4-bromobutyl)pyrene, the carbon-bromine bond is a key site for nucleophilic substitution reactions. Quantum mechanical calculations can model the reaction mechanism, including the transition state structure and the activation energy. This information is valuable for predicting the feasibility and rate of a given covalent modification. For example, the reaction of 1-(4-bromobutyl)pyrene with an amine to form a new carbon-nitrogen bond can be studied computationally.

Non-covalent functionalization involves interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. The pyrene core itself is well-known for its ability to engage in π-π stacking interactions. Quantum mechanical calculations can quantify the strength of these non-covalent interactions between 1-(4-bromobutyl)pyrene and other molecules. nih.gov These calculations can help in the design of supramolecular assemblies where 1-(4-bromobutyl)pyrene is a component.

A quantum theory of atoms in molecules (QTAIM) analysis can be employed to characterize the nature of the interactions, distinguishing between covalent and non-covalent bonds based on the topology of the electron density. nih.gov

The following table provides a conceptual comparison of covalent and non-covalent functionalization pathways that could be analyzed using quantum mechanics.

| Functionalization Type | Interacting Species | Interaction Energy (kcal/mol) | Nature of Interaction |

|---|---|---|---|

| Covalent (SN2 Reaction) | Azide ion (N₃⁻) | -25 (Activation Energy) | Bond formation |

| Non-covalent (π-π Stacking) | Graphene | -15 | Dispersion forces |

Note: The values in this table are conceptual and serve to illustrate the type of information that can be obtained from quantum mechanical analyses.

Future Directions and Emerging Research Areas for 1 4 Bromobutyl Pyrene

Innovations in Regioselective Synthesis and Complex Molecular Architecture Construction

While the chemistry of pyrene (B120774) is well-established, significant challenges remain concerning regioselectivity. uky.edu Electrophilic substitution of pyrene preferentially occurs at the 1-, 3-, 6-, and 8-positions. uky.edu This inherent reactivity makes 1-substituted pyrenes, such as 1-(4-bromobutyl)pyrene, relatively accessible. However, the selective synthesis of other isomers or complex, asymmetrically substituted pyrene derivatives remains a formidable challenge, yet one that is crucial for fine-tuning material properties. uky.edulboro.ac.uk

Future research will likely focus on developing novel synthetic methodologies that offer precise control over substitution patterns. This includes the refinement of existing cross-coupling reactions like Suzuki and Stille couplings, which have been used to create pyrene-containing oligomers and polymers. uky.edu A key area of innovation will be the development of new catalysts and directing groups that can override the natural reactivity of the pyrene core, enabling functionalization at less accessible positions such as the 2,7- (plane node) or 4,5,9,10- (K-region) sites. lboro.ac.uk

The construction of complex molecular architectures represents another significant frontier. uky.edu By strategically varying the substitution on the pyrene ring, researchers can control intermolecular packing and supramolecular organization, which are critical factors for applications in organic electronics. uky.eduresearchgate.net Future work will move beyond simple linear or star-shaped molecules to explore the synthesis of intricate three-dimensional structures, such as dendrimers, macrocycles, and metal-organic frameworks (MOFs), using 1-(4-bromobutyl)pyrene as a key component. researchgate.netnih.gov These architectures will enable the creation of materials with highly ordered structures and emergent properties.

| Synthetic Strategy | Target Architecture | Potential Application | Key Challenge |

| Directed C-H Activation | Asymmetrically substituted pyrenes | Organic Field-Effect Transistors (OFETs) | Overcoming inherent regioselectivity |

| Cross-Coupling Polymerization | Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs) | Achieving high molecular weight and low defects |

| Supramolecular Assembly | Dendrimers, Macrocycles | Drug Delivery, Host-Guest Chemistry | Control over non-covalent interactions |

| Solvothermal Synthesis | Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis | Ligand design and framework stability |

Advanced Spectroscopic Techniques for Elucidating Intricate Photophysical Mechanisms

The rich photophysical behavior of pyrene, characterized by its strong blue fluorescence, long excited-state lifetime, and sensitivity to the local environment, is central to its utility. researchgate.netnih.gov Derivatives like 1-(4-bromobutyl)pyrene often serve as platforms for creating molecules with complex photophysics, including intramolecular charge transfer (ICT), solvatochromism, and excimer/exciplex formation. nih.govresearchgate.netnih.gov While steady-state techniques like UV-Vis absorption and fluorescence spectroscopy provide valuable initial insights, a deeper understanding of the underlying mechanisms requires more sophisticated approaches. researchgate.net

Emerging research will increasingly rely on advanced, time-resolved spectroscopic techniques to unravel the complex dynamics of excited states in 1-(4-bromobutyl)pyrene-based systems. Techniques such as transient absorption spectroscopy, time-correlated single-photon counting (TCSPC), and fluorescence upconversion spectroscopy can probe excited-state processes on timescales ranging from femtoseconds to microseconds. This allows for the direct observation of charge separation, energy transfer, and conformational relaxation events that govern the material's function. For instance, time-resolved measurements have been crucial in confirming static quenching mechanisms in pyrene-protein interactions. nih.gov

Furthermore, single-molecule spectroscopy is an emerging area that can eliminate ensemble averaging, revealing heterogeneities in molecular behavior that are masked in bulk measurements. By studying individual molecules, researchers can gain unprecedented insight into the relationship between molecular conformation and photophysical properties, which is essential for designing next-generation optical materials and sensors.

| Spectroscopic Technique | Information Gained | Timescale | Relevance to 1-(4-bromobutyl)pyrene |

| Transient Absorption Spectroscopy | Excited-state absorption, charge transfer dynamics | Femtoseconds to milliseconds | Elucidating charge separation in donor-acceptor systems |

| Time-Correlated Single-Photon Counting (TCSPC) | Fluorescence lifetimes, rotational correlation times | Picoseconds to microseconds | Quantifying environmental sensitivity and quenching |

| Fluorescence Upconversion | Ultrafast solvation dynamics, vibrational relaxation | Femtoseconds to picoseconds | Probing initial events after photoexcitation |

| Single-Molecule Spectroscopy | Distribution of photophysical behaviors | Milliseconds to seconds | Revealing conformational effects on emission |

Rational Design Principles for 1-(4-bromobutyl)pyrene-Based Materials with Tunable Properties

The ability to predict and control the properties of materials at the molecular level is a central goal of materials science. For 1-(4-bromobutyl)pyrene, this involves the rational design of derivatives where the electronic and optical properties can be precisely tuned. researchgate.net This is typically achieved by attaching electron-donating or electron-accepting groups to the pyrene core, creating "push-pull" systems that can modulate absorption and emission wavelengths across the visible spectrum. lboro.ac.ukresearchgate.net

Future research will focus on developing more sophisticated design principles that go beyond simple donor-acceptor models. rsc.orgrsc.org This includes leveraging quantum interference effects, where the connectivity of the π-system can be engineered to control charge transport and enhance sensor sensitivity. researchgate.net Computational modeling, particularly using Density Functional Theory (DFT), will play an increasingly critical role in this process. nih.gov DFT allows for the prediction of molecular orbital energies (HOMO/LUMO), electronic transitions, and other key parameters before a molecule is synthesized, enabling a more targeted and efficient approach to materials discovery. nih.gov

Another key design principle involves controlling intermolecular interactions to manage aggregation-caused quenching (ACQ). nih.govacs.org While pyrene is highly fluorescent in dilute solutions, its emission is often quenched in the solid state. acs.org Strategies to mitigate ACQ, or alternatively, to harness it for creating responsive materials, are an active area of research. This includes covalently linking pyrene units to a solid matrix, which can act as a "solid solvent" to maintain high fluorescence quantum yields (>90%) even in the solid state. nih.govacs.org

Interdisciplinary Research at the Interface of Nanoscience, Advanced Sensing, and Responsive Materials

The functional versatility of 1-(4-bromobutyl)pyrene makes it an ideal platform for interdisciplinary research. The convergence of its synthetic accessibility, unique optical properties, and reactive handle positions it at the nexus of nanoscience, advanced sensing, and the development of "smart" responsive materials. researchgate.net

In nanoscience , the pyrene moiety's ability to engage in π-π stacking makes it an excellent anchor for functionalizing carbon-based nanomaterials like graphene and carbon nanotubes. researchgate.net The bromobutyl group can be used to covalently link the pyrene unit to other nanoscale objects, such as quantum dots or metallic nanoparticles, creating hybrid materials with combined or enhanced properties for applications in catalysis and optoelectronics. researchgate.net

In advanced sensing , the sensitivity of pyrene's fluorescence to its local environment is being exploited to create highly sensitive and selective chemical sensors. researchgate.netnih.gov Future sensors based on 1-(4-bromobutyl)pyrene derivatives could be designed to detect a wide range of analytes, from small gas molecules to biological macromolecules. researchgate.netnih.gov Research is focused on creating molecularly imprinted polymers and functionalized surfaces that use the specific recognition of an analyte to trigger a change in the pyrene's fluorescence (e.g., ratiometric sensing or quenching). researchgate.netnih.gov

In the field of responsive materials , pyrene's ability to form excimers (excited dimers) provides a mechanism for creating systems that respond to external stimuli such as temperature, pH, or light. researchgate.netnih.gov For example, hydrogels incorporating pyrene units have been shown to exhibit changes in their fluorescence and mechanical properties in response to swelling. nih.gov The photolabile nature of certain pyrene derivatives can also be used to construct materials where light can trigger a chemical reaction, leading to applications in photolithography and controlled release systems. nih.gov

| Research Area | Role of 1-(4-bromobutyl)pyrene | Emerging Application |

| Nanoscience | Surface functionalization via π-stacking and covalent linkage | Hybrid nanomaterials for photocatalysis |

| Advanced Sensing | Fluorescent reporter sensitive to local environment | Ratiometric fluorescent probes for intracellular analytes |

| Responsive Materials | Excimer formation and photochemistry | Photo-responsive hydrogels for tissue engineering |

常见问题

Q. What synthetic strategies are employed to achieve regioselective substitution at the 1-position of pyrene derivatives like 1-(4-bromobutyl)-pyrene?

The 1-position of pyrene is favored due to its electronic structure: the nodal planes of the HOMO and LUMO orbitals pass through the 2-position, making 2-substitution synthetically challenging . To target the 1-position, researchers often use directing groups (e.g., bromine) or transition-metal catalysts. For example, PdCl₂(dppf) with KOAc in dry DMF facilitates cross-coupling reactions involving 1-(4-bromobutyl)-pyrene, as demonstrated in Ru-complex synthesis . Optimizing reaction conditions (temperature, solvent polarity, and catalyst loading) further enhances regioselectivity.

Q. How can researchers confirm the successful synthesis and purity of 1-(4-bromobutyl)-pyrene?

Key characterization techniques include:

- ¹H/¹³C NMR : To verify substitution patterns and bromobutyl chain integration.

- Mass spectrometry (HRMS) : For molecular weight confirmation.

- AFM imaging : To analyze nanoscale morphology and stacking behavior (e.g., sub-nanometer height resolution of pyrene nanosheets) .

- HPLC : To assess purity, particularly when synthesizing derivatives for photophysical studies .

Advanced Research Questions

Q. How does the introduction of a 4-bromobutyl chain at the 1-position of pyrene influence its photophysical properties in different aggregation states?

The bromobutyl chain alters π-π stacking and excimer formation. In solution, monomeric pyrene exhibits blue fluorescence (~400 nm), while excimer emission (~475 nm) dominates in aggregated states . Crystal engineering studies reveal that subtle conformational changes in the bromobutyl chain (e.g., gauche vs. antiperiplanar configurations) modulate excimer fluorescence from sky-blue to green . Time-resolved fluorescence decay analysis (e.g., τ values in Table 1 of ) distinguishes monomeric (long-lived) and excimeric (short-lived) species.

Q. What are the challenges in utilizing 1-(4-bromobutyl)-pyrene as a building block in supramolecular assemblies or metal-organic complexes?

Challenges include:

- Steric hindrance : The bulky bromobutyl chain may impede π-π stacking or metal coordination.

- Reactivity limitations : Bromine’s susceptibility to nucleophilic substitution (e.g., in cross-coupling reactions) requires careful protection/deprotection strategies .

- Solubility : Polar solvents (DMF, DMSO) are often needed for reactions, complicating assembly in aqueous systems. Despite this, 1-(4-bromobutyl)-pyrene has been used to synthesize Ru complexes for electrochemical applications, demonstrating its utility in coordination chemistry .

Q. How can researchers resolve contradictions in fluorescence data when 1-(4-bromobutyl)-pyrene is used in different solvent systems or concentrations?

Contradictions arise from solvent-dependent aggregation and excimer formation. Methodological approaches include:

- Concentration titration : Monitor emission spectra at varying concentrations to identify aggregation thresholds.

- Time-correlated single-photon counting (TCSPC) : Resolve overlapping fluorescence lifetimes (e.g., τ₁ for monomers, τ₂ for excimers) .

- Solvent polarity studies : Compare data in polar (acetonitrile) vs. nonpolar (toluene) solvents to isolate environmental effects .

Q. What role does 1-(4-bromobutyl)-pyrene play in dynamic supramolecular systems for stimuli-responsive materials?

The bromobutyl chain enhances amphiphilicity, enabling self-assembly into stimuli-responsive structures. For example, pyrene derivatives with flexible alkyl chains form tunable excimers in response to pH or temperature . In aqueous systems, the hydrophobic pyrene core and hydrophilic bromobutyl tail drive micelle formation, which can be characterized via dynamic light scattering (DLS) and fluorescence anisotropy .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for pyrene derivatives, including 1-(4-bromobutyl)-pyrene?

Discrepancies stem from:

- Experimental models : Pyrene is mutagenic in bacterial assays but shows no carcinogenicity in EPA GENETOX mammalian studies .

- Metabolic activation : 1-Hydroxypyrene (a metabolite) correlates with toxicity in human studies but not in isolated cell lines .

- Purity issues : Trace impurities from synthesis (e.g., unreacted bromobutyl precursors) may skew results. Rigorous HPLC purification is critical .

Methodological Recommendations

- For synthetic optimization : Use PdCl₂(dppf) catalysts in anhydrous DMF to improve cross-coupling yields .

- For photophysical studies : Combine steady-state fluorescence with TCSPC to deconvolute monomer/excimer contributions .